7-Hydroxyquinoline-3-carboxylic acid

描述

Historical Context and Discovery

The discovery and development of this compound is intrinsically linked to the broader historical narrative of quinolone chemistry, which originated from serendipitous observations during antimalarial drug synthesis in the 1950s. The initial breakthrough occurred at Sterling Drug Company when researchers identified quinoline-based impurities during chloroquine manufacturing processes. These impurities, particularly 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial properties and served as lead structures for further analog development.

The systematic exploration of quinoline-3-carboxylic acid derivatives gained momentum when George Lesher and his colleagues at Sterling documented antibacterial activity in a series of 1-alkyl-4-quinolone-3-carboxylic acid derivatives during the late 1950s. Although their promised follow-up paper on quinolone core agents was never published, this work laid the foundation for understanding structure-activity relationships within this chemical class. Simultaneously, Imperial Chemical Industries researchers, particularly Walter Hepworth, were independently developing synthetic methodologies for quinoline-3-carboxylic acids, filing patents that specifically covered quinolone core structures and their synthetic preparation.

The specific synthesis and characterization of this compound emerged from these early investigations, with the compound receiving Chemical Abstracts Service registration number 659730-27-5. The development of reliable synthetic routes and purification methods enabled researchers to study this compound systematically, leading to its recognition as a valuable synthetic intermediate and research tool in heterocyclic chemistry.

Structural Classification Within Quinoline Derivatives

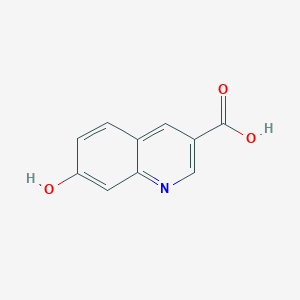

This compound belongs to the quinoline family of heterocyclic compounds, specifically classified as a substituted quinoline-3-carboxylic acid derivative. The compound exhibits a molecular formula of C10H7NO3 with a molecular weight of 189.17 grams per mole. Its systematic name according to International Union of Pure and Applied Chemistry nomenclature is 7-hydroxy-3-quinolinecarboxylic acid.

The structural architecture consists of a fused benzopyridine ring system characteristic of quinoline compounds, with specific substitution at the 3-position with a carboxylic acid group and at the 7-position with a hydroxyl group. The InChI representation (InChI=1S/C10H7NO3/c12-8-2-1-6-3-7(10(13)14)5-11-9(6)4-8/h1-5,12H,(H,13,14)) provides a detailed structural description of the compound's connectivity. The SMILES notation (C1=CC(=CC2=NC=C(C=C21)C(=O)O)O) offers an alternative linear representation of the molecular structure.

Table 1: Physical and Chemical Properties of this compound

The compound demonstrates characteristic quinoline electronic properties, with predicted collision cross sections varying based on ionization mode, ranging from 135.8 Ų for the molecular ion to 177.8 Ų for acetate adducts. These values reflect the compound's molecular geometry and electronic distribution within the quinoline framework.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its dual functionality and synthetic versatility. The presence of both hydroxyl and carboxylic acid functional groups enables diverse chemical transformations, making it a valuable building block for complex molecular synthesis. Research has demonstrated that quinoline-3-carboxylic acids can serve as precursors for developing compounds with enhanced biological activity through strategic modification of their physicochemical properties.

The compound's significance extends to structure-activity relationship studies, where systematic modification of the quinoline core has provided insights into the relationship between molecular structure and biological activity. Fifteen 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been designed and synthesized to minimize covariance between physicochemical substituent parameters, revealing linear correlations between structural features and biological responses. These investigations have established that molecular modifications can selectively influence different biological targets, with some effects being linearly related to hydrophobic parameters while others correlate with molar refractivity.

The synthetic accessibility of this compound through established methodologies has facilitated its incorporation into various synthetic schemes. Commercial availability from multiple suppliers, including high-purity preparations exceeding 95% purity, supports its continued use in research applications. The compound's storage stability under appropriate conditions (typically 2-7°C refrigeration) ensures its utility as a reliable synthetic intermediate.

Table 2: Synthetic and Commercial Availability Data

The compound's role in heterocyclic chemistry extends beyond its immediate synthetic applications to encompass its function as a model system for understanding quinoline reactivity patterns. The specific positioning of functional groups within the quinoline framework provides opportunities for regioselective chemical transformations, contributing to the development of new synthetic methodologies and the exploration of novel chemical space within quinoline chemistry.

属性

IUPAC Name |

7-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-2-1-6-3-7(10(13)14)5-11-9(6)4-8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVSBXGQVAGYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631111 | |

| Record name | 7-Oxo-1,7-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659730-27-5 | |

| Record name | 7-Oxo-1,7-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Hydroxylation of Quinoline Derivatives

One of the classical approaches to synthesize hydroxyquinoline derivatives involves the hydroxylation of halogenated quinoline precursors.

Example Method: Hydrothermal Hydroxylation of 7-Bromoquinoline

Procedure:

In a hydrothermal synthesis reactor, sodium hydroxide (3 mmol) is dissolved in water (5 mL). 7-Bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), and white hardwood alcohol (0.05 mmol) are added. The mixture is stirred at 130 °C for 6 hours. After cooling, pH is adjusted to 8 with dilute hydrochloric acid, and the product is extracted with ethyl acetate. Purification by column chromatography yields 7-hydroxyquinoline.Yield: 78%

- Key Reagents: Cuprous oxide as catalyst, sodium hydroxide as base

- Reaction Conditions: 130 °C, 6 hours, hydrothermal environment

This method, while efficient for 7-hydroxyquinoline, can be adapted for carboxylic acid derivatives by starting with appropriately substituted quinoline precursors.

Multi-Step Synthesis via Bromoisatin and Pyruvic Acid

A more elaborate but scalable and cost-effective method involves starting from 6-bromoisatin and pyruvic acid to build the quinoline core with the desired substitution pattern.

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Synthesis of 7-bromoquinoline-2,4-carboxylic acid via rearrangement of 6-bromoisatin and pyruvic acid | Mix 6-bromoisatin (4 g, 17.9 mmol), 15% NaOH solution (24 mL), and pyruvic acid (2.7 g, 31.2 mmol); heat at 100 °C for 3 hours; cool to 0 °C; dilute with water and HCl; filter and dry | 55.3% (2.9 g) |

| 2 | Conversion to 7-bromoquinoline-4-carboxylic acid by elimination reaction | Add 7-bromoquinoline-2,4-carboxylic acid (4 g, 13.5 mmol) to nitrobenzene (35 mL) at 200 °C; reflux at 210 °C for 45 min; filter and purify | 79.3% (2.7 g) |

| 3 | Esterification to methyl ester (not detailed here) | Typically involves methanol and acid/base catalysis | Not specified |

| 4 | Amino protection and deprotection steps | Use of tert-butyloxycarbonyl (Boc) protection and hydrochloric acid for deprotection | Not specified |

| 5 | Diazotization and hydrolysis to 7-hydroxyquinoline-4-carboxylic acid | Diazotization in concentrated sulfuric acid; hydrolysis with sodium hydroxide | High total yield reported |

- Advantages:

- Uses inexpensive and readily available starting materials

- Avoids highly toxic reagents and expensive catalysts like palladium

- Suitable for large-scale production due to simple operations and high overall yield

- Process amenable to amplification and industrial application

This method is particularly notable for its avoidance of palladium catalysts and costly intermediates, making it economically favorable.

One-Pot Consecutive Synthesis in Aqueous Medium

For related hydroxyquinoline derivatives, a one-pot synthesis approach has been demonstrated, highlighting green chemistry principles.

- Starting Materials: 2,4-Dihydroxybenzaldehyde and malononitrile

- Procedure: Consecutive reactions in water, controlling pH to isolate product without organic solvents

- Outcome: Efficient synthesis of 7-hydroxy-3-carboxycoumarin, a structural analog relevant to quinoline chemistry

Though this method targets coumarin derivatives, it exemplifies the potential for environmentally friendly aqueous syntheses applicable to hydroxyquinoline carboxylic acids.

Comparative Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydrothermal hydroxylation of 7-bromoquinoline | 7-Bromoquinoline, NaOH, Cu2O | Hydroxylation at 130 °C, 6 h | 130 °C, 6 h, hydrothermal | 78 | Simple, moderate yield | Requires catalyst, purification needed |

| Multi-step synthesis from 6-bromoisatin | 6-Bromoisatin, pyruvic acid, nitrobenzene | Rearrangement, elimination, esterification, diazotization, hydrolysis | 100–210 °C, various steps | >50 overall | Cost-effective, scalable, no Pd catalyst | Multi-step, longer synthesis time |

| One-pot aqueous synthesis (analogous) | 2,4-Dihydroxybenzaldehyde, malononitrile | Consecutive reactions in water | Ambient to mild heating | Not specified | Green chemistry, solvent-free isolation | Target compound differs, adaptation needed |

化学反应分析

Types of Reactions: 7-Hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds .

科学研究应用

Medicinal Chemistry

7-Hydroxyquinoline-3-carboxylic acid has shown potential in medicinal chemistry due to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of 7-hydroxyquinoline exhibit significant antimicrobial properties. A study by Bohn et al. (2009) demonstrated that certain derivatives could inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Coordination Chemistry

The ability of this compound to form chelates with metal ions has been extensively studied.

Metal Ion Chelation

This compound acts as a bidentate ligand, coordinating with various metal ions such as iron and copper. The resulting complexes have applications in catalysis and as potential therapeutic agents for metal overload conditions .

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Fe(III) | High | Antioxidant properties |

| Cu(II) | Moderate | Catalysis in organic reactions |

Analytical Chemistry

This compound is utilized in analytical methods for detecting metal ions.

Fluorescent Sensor Development

The compound's fluorescence properties make it suitable for developing sensors to detect trace levels of metal ions in environmental samples. Its sensitivity and selectivity are crucial for monitoring pollution levels .

Material Science

In material science, this compound is used to synthesize various functional materials.

Polymerization

It can act as a monomer in the synthesis of polymers with specific functionalities, such as enhanced thermal stability and improved mechanical properties. Research has explored its use in creating polymeric films that exhibit antimicrobial properties .

Case Study 1: Antimicrobial Efficacy

A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL, indicating strong potential as an antimicrobial agent .

Case Study 2: Metal Ion Detection

In a project focused on environmental monitoring, researchers developed a fluorescent sensor based on this compound to detect lead ions in water samples. The sensor demonstrated a detection limit of 0.5 ppb, showcasing its effectiveness for real-time monitoring applications .

作用机制

The mechanism of action of 7-Hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. It also interacts with nucleic acids and proteins, affecting their function.

Pathways Involved: The inhibition of metalloenzymes can disrupt essential biological processes, leading to antimicrobial and anticancer effects. .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 7-Hydroxyquinoline-3-carboxylic acid

- CAS No.: 659730-27-5

- Molecular Formula: C₁₀H₇NO₃

- Molecular Weight : 189.17 g/mol

- Structure: A quinoline backbone substituted with a hydroxyl (-OH) group at position 7 and a carboxylic acid (-COOH) group at position 3 .

Synthesis: Produced via hydrolysis of ethyl 7-methoxyquinoline-3-carboxylate using aqueous HBr (48%) at 105°C for 88.5 hours, yielding 90% product .

Physicochemical Properties :

- Appearance : Brown solid.

- Safety Profile : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Positional Isomers: Hydroxyquinoline-3-carboxylic Acids

Functional Group Variants: Quinoline-3-carboxylic Acid Derivatives

Complex Derivatives with Pharmaceutical Relevance

Key Research Findings

Physicochemical Behavior

- Acidity: The -OH group at C7 in this compound increases acidity compared to methyl or chloro derivatives, influencing solubility and metal-binding capacity .

- Thermal Stability: Chloro and methyl substituents (e.g., in 7-chloro-8-methylquinoline-3-carboxylic acid) enhance thermal stability, whereas hydroxyl groups may reduce it due to hydrogen bonding .

生物活性

7-Hydroxyquinoline-3-carboxylic acid (7-HQCA) is a compound belonging to the quinoline family, characterized by its heterocyclic aromatic structure. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, organic synthesis, and material science. This article explores the biological activity of 7-HQCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-HQCA is CHNO, with a molecular weight of approximately 189.17 g/mol. The structure features a hydroxyl group at the 7th position and a carboxylic acid group at the 3rd position of the quinoline ring, which influences its reactivity and biological properties.

Biological Activities

Research indicates that 7-HQCA exhibits several significant biological activities:

- Antimicrobial Properties : Quinoline derivatives, including 7-HQCA, are known for their antibacterial and antifungal properties. Studies have shown that compounds within this class can inhibit various pathogens, suggesting potential use in treating infections .

- Enzyme Inhibition : 7-HQCA has been studied for its ability to interact with biological macromolecules, particularly enzymes. It has demonstrated inhibitory effects on enzymes involved in cellular respiration, such as malate dehydrogenase . This inhibition can disrupt metabolic pathways in cancer cells, indicating its potential as an anticancer agent.

- Anticancer Activity : Preliminary studies suggest that 7-HQCA may influence cellular pathways related to cancer progression. Its ability to inhibit key enzymes involved in metabolism could lead to reduced growth rates of cancer cells .

The biological activity of 7-HQCA can be attributed to several mechanisms:

- Interaction with DNA : Compounds similar to 7-HQCA can form adducts with DNA, leading to replication arrest and apoptosis in cancer cells .

- Radical Scavenging : The presence of hydroxyl groups allows for radical scavenging activity, which may protect cells from oxidative stress .

- Modulation of Signaling Pathways : Research indicates that 7-HQCA may modulate signaling pathways involved in cell survival and proliferation, further implicating its role in cancer therapy.

Case Studies

Several studies have evaluated the biological activity of 7-HQCA:

- Study on Antimicrobial Effects : One study reported that derivatives of quinoline exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Klebsiella pneumonia, with inhibition zones comparable to standard antibiotics . This underscores the potential application of 7-HQCA in developing new antimicrobial agents.

- Inhibition of Cellular Respiration : Research conducted on various substituted quinoline derivatives demonstrated a direct correlation between structural modifications and their ability to inhibit cellular respiration in Ehrlich ascites cells. This study highlighted the importance of functional groups in enhancing biological activity .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to 7-HQCA:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Hydroxyquinoline-3-carboxylic acid | 0.99 | Hydroxyl group at the 6th position |

| Ethyl 6-hydroxyquinoline-3-carboxylate | 0.93 | Ethyl ester functionality |

| 4-Hydroxyquinoline-3-carboxylic acid | 0.90 | Hydroxyl group at the 4th position |

| 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | 0.89 | Methoxy group at the 6th position |

| 8-Hydroxyquinoline-6-carboxylic acid | 0.85 | Hydroxyl group at the 8th position |

This table illustrates that while these compounds share structural characteristics, their differing functional groups provide distinct chemical properties and biological activities.

常见问题

Basic: What are the optimal synthetic routes for 7-Hydroxyquinoline-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with nitro-substituted quinoline precursors. A validated approach includes:

Nitro Group Reduction : Reduce 8-nitro-1,4-dihydroquinoline-3-carboxylic acid derivatives using catalytic hydrogenation or chemical reductants (e.g., Fe/HCl) to yield 8-amino intermediates .

Cyclization : Perform acid-catalyzed lactamization (e.g., using polyphosphoric acid, PPA) to form the hydroxyquinoline core .

Functional Group Modification : Introduce hydroxyl groups at position 7 via hydrolysis or oxidation of halogenated intermediates (e.g., 7-chloro derivatives) under controlled pH and temperature .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to minimize byproducts.

Advanced: How can researchers resolve contradictions in spectral data when characterizing substituent effects on this compound derivatives?

Methodological Answer:

Contradictions often arise from tautomerism, solvent effects, or protonation states. To resolve these:

Multi-Technique Analysis : Combine -NMR, -NMR, and IR spectroscopy to cross-verify functional groups. For example, IR carbonyl stretches (1680–1720 cm) confirm carboxylic acid tautomers .

DFT Calculations : Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to model electronic structures and predict NMR/IR spectra. Compare computed vs. experimental data to identify dominant tautomers .

Solvent Studies : Analyze spectral shifts in polar (DMSO) vs. nonpolar (CDCl) solvents to assess hydrogen bonding and tautomeric equilibria .

Basic: What are the recommended handling and storage protocols for this compound?

Methodological Answer:

Handling :

- Use chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of dust or vapors .

Storage :

- Keep containers tightly sealed in a dry, well-ventilated area at 2–8°C .

- Avoid exposure to moisture and oxidizing agents to prevent degradation .

Advanced: Which computational methods are most effective for studying the electronic properties of this compound?

Methodological Answer:

DFT with Hybrid Functionals : Employ B3LYP or M06-2X functionals with a 6-311++G(d,p) basis set to model ground-state geometries and frontier molecular orbitals (HOMO/LUMO). These methods account for exact exchange and correlation effects critical for quinoline systems .

Solvent Modeling : Use the polarizable continuum model (PCM) to simulate solvent effects on electronic transitions and acidity (pK) .

Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Basic: How should researchers select solvents for solubility testing of this compound derivatives?

Methodological Answer:

Polarity Gradients : Test solubility in solvents with increasing polarity (e.g., hexane → ethyl acetate → DMSO). The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .

pH-Dependent Solubility : Adjust pH using NaOH (to deprotonate the carboxylic acid) or HCl (to protonate the quinoline nitrogen) .

Co-Solvent Systems : For poorly soluble derivatives, use water-miscible co-solvents (e.g., ethanol-water mixtures) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for the antibacterial activity of this compound analogs?

Methodological Answer:

Substituent Variation : Synthesize derivatives with halogen (Cl, F), alkyl (ethyl), or aryl groups at positions 6, 7, or 2. Assess minimum inhibitory concentrations (MICs) against Gram-negative/-positive bacteria .

Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase or topoisomerase IV. Focus on hydrogen bonding with key residues (e.g., Ser-83 in E. coli gyrase) .

Metabolic Stability : Perform in vitro microsomal assays (e.g., human liver microsomes) to evaluate cytochrome P450-mediated degradation .

Basic: What analytical techniques are essential for purity assessment of this compound?

Methodological Answer:

HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/0.1% formic acid. Purity >98% is typical for research-grade material .

Melting Point : Determine melting range (e.g., 210–215°C) to detect polymorphic impurities .

Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How can researchers address conflicting bioactivity data in different bacterial strains for this compound derivatives?

Methodological Answer:

Strain-Specific Resistance : Test efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to determine if resistance mechanisms (e.g., AcrAB-TolC in E. coli) reduce activity .

Membrane Permeability : Measure compound uptake using fluorescent probes (e.g., ethidium bromide displacement) in outer membrane-deficient mutants .

Gene Knockout Studies : Use CRISPR-Cas9 to delete target genes (e.g., gyrA) and confirm mode of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。